1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride

Description

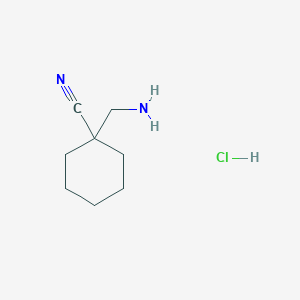

1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is a cyclohexane-derived compound featuring an aminomethyl (-CH2NH2) group and a carbonitrile (-CN) substituent at the 1-position of the ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in pharmaceutical and synthetic chemistry due to the reactivity of its functional groups. The aminomethyl group can participate in condensation or alkylation reactions, while the carbonitrile moiety serves as a precursor for carboxylic acids, amides, or heterocycles through hydrolysis or nucleophilic additions .

Properties

IUPAC Name |

1-(aminomethyl)cyclohexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c9-6-8(7-10)4-2-1-3-5-8;/h1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZHZEAJJMFORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity has been explored in various contexts, particularly in relation to neurological disorders and as a precursor in drug synthesis. This article reviews the available literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and potential applications.

This compound is characterized by its unique structure, which includes a cyclohexane ring with an aminomethyl group and a carbonitrile functional group. The molecular formula is , with a molecular weight of approximately 162.64 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The compound may modulate neurotransmitter systems, which is particularly relevant for its applications in treating neurological conditions.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may influence the release or uptake of neurotransmitters, potentially affecting mood and cognitive functions.

- Receptor Interaction : It may act as an agonist or antagonist at various receptor sites, including those involved in pain perception and anxiety.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Anticonvulsant Activity : Similar compounds have shown efficacy in treating epilepsy and other seizure disorders, suggesting potential for this compound as well.

- Analgesic Properties : Studies indicate that it may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating possible anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticonvulsant | Potential efficacy in seizure management | |

| Analgesic | Pain relief mechanisms under investigation | |

| Cytotoxic | In vitro studies showing effects on cancer cells |

Case Study Analysis

A notable study investigated the anticonvulsant properties of structurally related compounds, including 1-(aminomethyl)cyclohexane derivatives. The findings indicated that these compounds could significantly reduce seizure frequency in animal models, suggesting that similar effects might be anticipated for this compound .

Another research effort focused on the cytotoxic effects against various cancer cell lines. The study reported that certain analogs exhibited IC50 values comparable to established chemotherapeutics, indicating strong potential for further development .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride serves as an essential building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. Its unique functional groups allow for multiple chemical transformations, including oxidation, reduction, and substitution reactions.

Synthetic Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into corresponding amides or carboxylic acids | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Reduces nitrile groups to primary amines | Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) |

| Substitution | Aminomethyl group participates in nucleophilic substitution | Alkyl halides, Acyl chlorides |

Biological Applications

Biochemical Probes and Enzyme Mechanisms

Research indicates that this compound can function as a biochemical probe. It has been investigated for its potential to modulate enzyme activity, making it valuable in studying enzyme mechanisms.

Therapeutic Properties

The compound is also being explored for its therapeutic properties. Preliminary studies suggest potential antimicrobial and anticancer activities, which warrant further investigation.

Industrial Applications

Specialty Chemicals and Materials

In industrial settings, this compound is employed in the synthesis of specialty chemicals and materials. Its stability and solubility make it suitable for various applications in chemical manufacturing.

Case Studies

-

Gabapentin Synthesis

- Background : Gabapentin is a medication used to treat epilepsy and neuropathic pain. The synthesis of gabapentin involves this compound as an intermediate.

- Process : The synthesis typically includes several reaction steps, yielding gabapentin with high efficiency.

- Outcome : This process demonstrates the compound's significance in pharmaceutical applications, particularly in treating neurological disorders .

- Pharmaceutical Development

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride ()

- Structure: Cyclobutane ring with methylamino and ester groups.

- The ester group (-COOCH3) is hydrolytically labile compared to the carbonitrile in the target compound.

- Applications : Intermediate in peptide-mimetic drug synthesis.

1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride ()

- Structure: Cyclopropane ring with aminomethyl and carboxylic acid groups.

- Key Differences :

- High ring strain in cyclopropane enhances reactivity in ring-opening reactions.

- Carboxylic acid group (-COOH) enables salt formation and hydrogen bonding, improving aqueous solubility compared to the carbonitrile.

- Biological Activity: Inhibits L-amino acid transporters and calcium channels .

Cyclohexane Derivatives with Varied Substituents

1-(2-Chloroethyl)cyclohexane-1-carbonitrile ()

- Structure : Cyclohexane with chloroethyl and carbonitrile groups.

- Key Differences: Chloroethyl (-CH2CH2Cl) acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions). Lacks the aminomethyl group, limiting its utility in amine-mediated conjugations.

- Physicochemical Properties : Liquid at room temperature (vs. solid hydrochloride salt of the target compound) .

1-Phenylcyclohexanamine Hydrochloride ()

- Structure : Cyclohexane with phenyl and amine groups.

- Key Differences: Aromatic phenyl group enables π-π stacking interactions, useful in receptor binding. Primary amine (-NH2) is less sterically hindered than the aminomethyl group in the target compound.

Piperidine and Heterocyclic Analogues

Preparation Methods

Catalytic Hydrogenation and Reductive Amination

One of the core preparation routes involves catalytic hydrogenation and reductive amination processes:

- Starting from cyclohexane derivatives bearing keto or ester groups, such as ethyl 4-oxo cyclohexanecarboxylate, the compound undergoes transformation to introduce the nitrile group via dehydration with reagents like phosphorus oxychloride (POCl3) and pyridine.

- Subsequent saponification with methanolic potassium hydroxide converts esters to carboxylic acids.

- Reductive amination is then performed using methanolic ammonium hydroxide in the presence of Raney nickel catalyst, producing a mixture of aminomethyl-substituted cyclohexane carboxylic acids.

- Further catalytic hydrogenation over palladium on carbon (Pd-C) in aqueous methanol saturates the ring and refines the product mixture to the desired aminomethyl cyclohexane derivative.

This method yields high-purity intermediates and final products, as confirmed by gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectral analyses.

Use of Noble Metal Catalysts and Solvent Systems

- Palladium on activated carbon is a preferred catalyst for hydrogenation steps, providing efficient reduction with high selectivity.

- Solvents such as acetic acid, ethanol, or ethanol combined with aqueous hydrochloric acid are commonly employed to optimize reaction conditions and product solubility.

- Elevated temperatures (100–125 °C) favor cyclization and lactam formation when applicable, leading to high yields (>90%) of intermediate products.

Hydrochloride Salt Formation and Purification

- The free base aminomethyl cyclohexane carbonitrile is converted to its hydrochloride salt by treatment with dilute hydrochloric acid.

- Extraction steps using dichloromethane or similar solvents remove impurities.

- The hydrochloride salt typically exhibits high purity (up to 99%) and can often be isolated without further purification due to the efficiency of the process.

- Unreacted intermediates can be recovered and recycled through additional hydrolysis and hydrogenation cycles to improve overall yield.

Summary Table of Preparation Parameters

| Step | Reagents/Catalysts | Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| Dehydration to nitrile | POCl3, Pyridine | Controlled temperature | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Key step to introduce nitrile group |

| Saponification | Methanolic KOH | Room temperature to reflux | 4-Cyano-cyclohex-3-ene-1-carboxylic acid | Converts ester to acid |

| Reductive amination | Methanolic ammonium hydroxide, Raney Ni | Hydrogen atmosphere, mild temp | Mixture of aminomethyl cyclohexene carboxylic acids | Introduces aminomethyl group |

| Catalytic hydrogenation | Pd-C (10%), aqueous methanol | Elevated temperature, pressure | Saturated aminomethyl cyclohexane carboxylic acids | Saturates ring, refines product |

| Hydrochloride salt formation | Dilute HCl | Ambient | 1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride | Enhances solubility and stability |

| Purification and recovery | Extraction with dichloromethane | Ambient | High purity (up to 99%) | Recycles unreacted intermediates |

Research Findings and Analytical Data

- Purity of the final hydrochloride salt is consistently high, often exceeding 99%, verified by chromatographic and spectral methods.

- The process allows recovery and reuse of unreacted intermediates, improving overall efficiency and reducing waste.

- The use of noble metal catalysts ensures high selectivity and yield.

- The synthetic route is adaptable for producing related cyclohexane derivatives with aminomethyl and nitrile functionalities, useful in pharmaceutical research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized cyclohexane scaffold. For example, introducing the aminomethyl group via reductive amination of a ketone intermediate, followed by cyanation using a reagent like trimethylsilyl cyanide (TMSCN) under acidic conditions. Purification via recrystallization in ethanol/water mixtures is recommended to isolate the hydrochloride salt. Characterization of intermediates using TLC and NMR ensures reaction progression .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H NMR : Identify cyclohexane ring protons (δ 1.2–2.1 ppm, multiplet) and aminomethyl protons (δ 2.5–3.0 ppm, triplet).

- 13C NMR : Detect the nitrile carbon (δ 115–120 ppm) and cyclohexane carbons (δ 20–35 ppm).

- IR Spectroscopy : Confirm the C≡N stretch (~2240 cm⁻¹) and N–H stretches (~3300 cm⁻¹ for NH₂).

- Mass Spectrometry : Look for the molecular ion peak [M+H]⁺ matching the molecular weight (e.g., calculated for C₈H₁₃ClN₂: 172.08 g/mol).

- Cross-reference with databases like PubChem for analogous structures .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of fine particles.

- Waste Disposal : Segregate aqueous and organic waste; neutralize acidic residues before disposal. Follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How does pH influence the stability of the nitrile group in aqueous solutions?

- Methodological Answer : The nitrile group undergoes hydrolysis to carboxylic acids under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) at 210 nm. Kinetic studies at varying pH (2–12) reveal pseudo-first-order degradation, with t₁/₂ < 24 hours at pH < 2 or pH > 10 .

Q. What mechanistic insights support its use as a building block in CNS drug design?

- Methodological Answer : The cyclohexane scaffold mimics lipid-soluble environments in blood-brain barrier penetration. The aminomethyl group facilitates salt bridge formation with target receptors (e.g., serotonin transporters). Computational docking (AutoDock Vina) and in vitro assays (radioligand binding) validate its potential as a precursor for antidepressants, akin to venlafaxine derivatives .

Q. How can conflicting toxicity data across studies be resolved?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., oral toxicity in rats: 300–500 mg/kg) may arise from impurities or solvent carriers. Reproduce studies under standardized OECD guidelines, using HPLC-pure samples (>98%). Compare acute toxicity (OECD 423) and skin sensitization (OECD 406) results across multiple batches to isolate batch-specific variability .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.